molecular formula C11H22N2O2 B4451203 N-cyclohexyl-N'-(3-methoxypropyl)urea

N-cyclohexyl-N'-(3-methoxypropyl)urea

Cat. No.: B4451203
M. Wt: 214.30 g/mol
InChI Key: MOONSPLDKBKNNN-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-(3-methoxypropyl)urea: is an organic compound with the molecular formula C11H22N2O2 It is a derivative of urea, featuring a cyclohexyl group and a 3-methoxypropyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N’-(3-methoxypropyl)urea typically involves the reaction of cyclohexylamine with 3-methoxypropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclohexylamine+3-methoxypropyl isocyanateN-cyclohexyl-N’-(3-methoxypropyl)urea\text{Cyclohexylamine} + \text{3-methoxypropyl isocyanate} \rightarrow \text{N-cyclohexyl-N'-(3-methoxypropyl)urea} Cyclohexylamine+3-methoxypropyl isocyanate→N-cyclohexyl-N’-(3-methoxypropyl)urea

Industrial Production Methods: In an industrial setting, the production of N-cyclohexyl-N’-(3-methoxypropyl)urea can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves continuous monitoring and control to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-N’-(3-methoxypropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The urea moiety can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-N’-(3-methoxypropyl)urea oxide, while reduction may produce N-cyclohexyl-N’-(3-methoxypropyl)amine.

Scientific Research Applications

Chemistry: N-cyclohexyl-N’-(3-methoxypropyl)urea is used as a building block in organic synthesis. It can be employed in the preparation of various derivatives and as a reagent in chemical reactions.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: N-cyclohexyl-N’-(3-methoxypropyl)urea has potential applications in medicinal chemistry. It can be explored for its pharmacological properties and as a lead compound for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique structure makes it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(3-methoxypropyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-cyclohexyl-N’-(2-methoxyethyl)urea
  • N-cyclohexyl-N’-(2-morpholinoethyl)urea
  • N-cyclohexyl-N’-(1-methyl-3-phenylpropyl)urea

Comparison: N-cyclohexyl-N’-(3-methoxypropyl)urea is unique due to the presence of the 3-methoxypropyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-cyclohexyl-3-(3-methoxypropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-15-9-5-8-12-11(14)13-10-6-3-2-4-7-10/h10H,2-9H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOONSPLDKBKNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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